D‑Gluconamide Inhibits Human Glucocerebrosidase with 2.4‑fold Higher IC₅₀ than Gluconyl Hydrazide, Distinguishing It from Inactive N‑Substituted Analogs
In a direct head‑to‑head enzyme assay, D‑gluconamide achieved 50% inhibition of human liver lysosomal glucocerebrosidase at a concentration of 12 mM, whereas the closely related D‑gluconyl hydrazide reached 50% inhibition at only 5 mM (2.4‑fold more potent) [1]. Importantly, N‑(6‑aminohexyl)‑D‑gluconamide, which retains the gluconamide backbone but adds a primary‑amine spacer, showed no inhibitory activity whatsoever [1]. This demonstrates that the unsubstituted primary amide group of D‑gluconamide is a critical determinant of biological recognition and cannot be functionally mimicked by N‑alkyl congeners or the hydrazide derivative.
| Evidence Dimension | Concentration for 50% inhibition (IC₅₀) of human liver lysosomal glucocerebrosidase |
|---|---|
| Target Compound Data | D‑gluconamide IC₅₀ = 12 mM |
| Comparator Or Baseline | D‑gluconyl hydrazide IC₅₀ = 5 mM; N‑(6‑aminohexyl)‑D‑gluconamide = no inhibition |
| Quantified Difference | Gluconyl hydrazide is 2.4‑fold more potent; aminohexyl derivative is inactive |
| Conditions | Human liver lysosomal glucocerebrosidase, in vitro enzyme assay, pH and temperature optimized for lysosomal activity |
Why This Matters
Procurement of the unmodified primary amide (D‑gluconamide) is essential when moderate, tunable enzyme inhibition is required, as even a single N‑substitution abolishes target engagement.
- [1] Chiao, Y.B.; Moffitt, K.; Smallwood, Y.; Glew, R.H.; Lee, Y.C. Glyconamides as inhibitors of human β‑glucosidases and β‑galactosidases. Arch. Biochem. Biophys. 1979, 192, 1‑9. View Source
